(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 5-methylfurfural with 2-mercaptothiazoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the furan ring can be reduced to form dihydrofuran derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been studied for its anti-inflammatory, anticancer, and antiviral activities.
Industry
In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties. It is also explored for its potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. In biological systems, it is believed to inhibit key enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-mercapto-1,3-thiazole
- (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one exhibits unique electronic and steric properties due to the presence of both furan and thiazole rings
Biological Activity
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a heterocyclic compound characterized by a thiazole ring fused with a furan moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of 5-methylfurfural with 2-mercaptothiazoline under acidic or basic conditions. Common solvents for this reaction include ethanol or methanol, followed by purification through recrystallization or chromatography.
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial growth and cancer cell proliferation.
- DNA Interaction : It may bind to DNA and proteins, disrupting their function and stability.
- Cellular Processes : The compound disrupts cellular processes leading to apoptosis in cancer cells and death in microbial cells .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including our compound. Results indicated moderate to excellent antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines such as HeLa and MCF7. The IC50 values were reported in the low micromolar range, suggesting potent anticancer activity .
- Anti-inflammatory Effects : In vitro assays indicated that this compound significantly reduced pro-inflammatory cytokines in activated macrophages.
Properties
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-2-3-6(12-5)4-7-8(11)10-9(13)14-7/h2-4H,1H3,(H,10,11,13)/b7-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYMDIBJKBBKW-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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